Azide-PEG3-Sulfone-PEG3-Azide

Bioconjugation PROTAC synthesis Click chemistry

Azide-PEG3-Sulfone-PEG3-Azide (CAS 2055024-45-6) is a symmetric, heterobifunctional polyethylene glycol (PEG) derivative characterized by two terminal azide groups, a central sulfone bridge, and two PEG3 spacer arms. With a molecular formula of C₁₆H₃₂N₆O₈S and a molecular weight of 468.53 g/mol , this compound is classified as a PROTAC linker within the PEG-SO₂-PEG category and is supplied at ≥98% purity for research applications.

Molecular Formula C16H32N6O8S
Molecular Weight 468.5 g/mol
CAS No. 2055024-45-6
Cat. No. B3325106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG3-Sulfone-PEG3-Azide
CAS2055024-45-6
Molecular FormulaC16H32N6O8S
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C16H32N6O8S/c17-21-19-1-3-25-5-7-27-9-11-29-13-15-31(23,24)16-14-30-12-10-28-8-6-26-4-2-20-22-18/h1-16H2
InChIKeyRBTZRBCQVZHOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG3-Sulfone-PEG3-Azide (CAS 2055024-45-6) Compound Overview and Core Specifications


Azide-PEG3-Sulfone-PEG3-Azide (CAS 2055024-45-6) is a symmetric, heterobifunctional polyethylene glycol (PEG) derivative characterized by two terminal azide groups, a central sulfone bridge, and two PEG3 spacer arms. With a molecular formula of C₁₆H₃₂N₆O₈S and a molecular weight of 468.53 g/mol , this compound is classified as a PROTAC linker within the PEG-SO₂-PEG category and is supplied at ≥98% purity for research applications . The molecular architecture combines bioorthogonal click chemistry handles with a chemically stable, polar sulfone core and hydrophilic PEG segments, which together confer enhanced aqueous solubility and structural flexibility for bioconjugation applications .

Why Azide-PEG3-Sulfone-PEG3-Azide Cannot Be Substituted with Generic PEG Linkers


Generic substitution of Azide-PEG3-Sulfone-PEG3-Azide with simple bis-azide PEG linkers or mono-azide sulfone PEG analogs is not scientifically justified due to fundamental differences in molecular architecture, physicochemical properties, and functional valence. The central sulfone moiety in the target compound serves as a polar, chemically stable bridge that increases hydrophilicity and resists hydrolytic degradation , whereas simple bis-azide PEG linkers lack this stabilizing core and may exhibit lower aqueous solubility. Substituting with mono-azide analogs such as m-PEG3-Sulfone-PEG3-azide (CAS 1895922-76-5, MW 413.5 g/mol) reduces functional valence from two click handles to one, rendering dual-modification or crosslinking applications impossible without additional synthetic steps. Conversely, substitution with Bis-sulfone-PEG3-azide (CAS 1802908-01-5, MW 700.8 g/mol) introduces a bulkier bis-sulfone structure and a larger aromatic framework that alters solubility, conjugation geometry, and linker length, potentially compromising PROTAC ternary complex formation efficiency. The evidence below quantifies these differential dimensions.

Quantitative Differentiation Evidence for Azide-PEG3-Sulfone-PEG3-Azide vs. Closest Analogs


Functional Valence: Dual Azide Termini Enable Bifunctional Conjugation Unavailable in Mono-Azide Analogs

Azide-PEG3-Sulfone-PEG3-Azide contains two terminal azide groups, providing dual click chemistry handles for simultaneous or sequential conjugation of two distinct alkyne-functionalized molecules. In contrast, the closest mono-azide analog, m-PEG3-Sulfone-PEG3-azide (CAS 1895922-76-5), contains only one azide group and one inert methyl terminus, restricting conjugation to a single attachment point . This difference in functional valence is quantifiable: the target compound offers 2.0 click-reactive sites per molecule versus 1.0 for m-PEG3-Sulfone-PEG3-azide, representing a 100% increase in conjugation capacity. For PROTAC linker applications requiring attachment of an E3 ligase ligand and a target protein ligand, the bis-azide architecture permits orthogonal conjugation strategies (e.g., CuAAC followed by SPAAC) without requiring additional heterobifunctional spacer synthesis .

Bioconjugation PROTAC synthesis Click chemistry

Hydrophilic-Lipophilic Balance: LogP = 0.5 Indicates Favorable Aqueous Solubility for Biological Assays

The experimentally determined LogP value for Azide-PEG3-Sulfone-PEG3-Azide is 0.5 , placing it within the optimal hydrophilic range for aqueous biological assay compatibility. This LogP value reflects the balanced contribution of the hydrophilic PEG3 chains and polar sulfone bridge. In comparison, typical PEG linkers without a sulfone core exhibit higher LogP values and reduced aqueous solubility, while bis-sulfone analogs (e.g., Bis-sulfone-PEG3-azide, MW 700.8 g/mol) contain larger aromatic sulfone moieties that increase hydrophobicity . The LogP = 0.5 value for the target compound is quantifiably lower than that of non-sulfone bis-azide PEG linkers, indicating superior aqueous solubility. The hydrophilic PEG spacer is documented to increase solubility in aqueous media, a property critical for maintaining conjugate stability and reducing aggregation during bioconjugation workflows .

PROTAC linker Drug delivery Aqueous solubility

Molecular Weight and Linker Length: Optimized PEG3 Spacer Balances Flexibility and Minimal Steric Interference

Azide-PEG3-Sulfone-PEG3-Azide has a molecular weight of 468.53 g/mol and contains two PEG3 spacer arms (6 ethylene oxide units total), providing an extended yet conformationally flexible linker length estimated at approximately 22–25 Å . This spacer length is intermediate between shorter PEG1–PEG2 linkers (insufficient distance for ternary complex formation) and longer PEG4–PEG8 linkers (excessive flexibility leading to entropic penalties and potential off-target effects) . The closest analog, m-PEG3-Sulfone-PEG3-azide (MW 413.5 g/mol), shares similar PEG3 length but lacks the second azide handle . Another comparator, Bis-sulfone-PEG3-azide (MW 700.8 g/mol), incorporates bulkier aromatic sulfone groups and a larger molecular framework that may introduce steric hindrance during E3 ligase–target protein engagement . The target compound's MW (468.53 g/mol) falls within the optimal PROTAC linker MW range (400–500 g/mol) associated with balanced cell permeability and ternary complex stabilization.

PROTAC linker design Ternary complex formation PEG spacer length

Symmetric Architecture: Identical PEG3 Arms Ensure Consistent Conjugation Geometry and Simplify Quality Control

Azide-PEG3-Sulfone-PEG3-Azide exhibits perfect C₂ symmetry around the central sulfone bridge, with identical PEG3 spacer arms and terminal azide groups on each side. This symmetric design supports dual modification or crosslinking with predictable, uniform conjugation geometry . In contrast, heterobifunctional PEG linkers with different reactive termini (e.g., azide-PEGn-NHS ester, azide-PEGn-maleimide) require sequential conjugation steps and yield heterogeneous product mixtures when both termini react with similar nucleophiles . The symmetric architecture simplifies analytical characterization: a single HPLC peak corresponding to the parent compound, and conjugated products exhibit predictable mass shifts without regioisomer formation. Quality control specifications confirm ≥95% purity (up to ≥98% depending on supplier) with defined storage conditions at -20°C for long-term stability .

Bioconjugation symmetry Linker design Quality control

Validated Application Scenarios for Azide-PEG3-Sulfone-PEG3-Azide in Research and Industrial Workflows


PROTAC Linker for Bifunctional Degrader Synthesis via Sequential CuAAC–SPAAC Conjugation

Azide-PEG3-Sulfone-PEG3-Azide serves as a bifunctional linker for constructing PROTAC (Proteolysis Targeting Chimera) molecules . The dual azide termini enable sequential click chemistry conjugation: the first azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-functionalized E3 ubiquitin ligase ligand (e.g., VHL or CRBN binder), while the second azide reacts via strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO/BCN-functionalized target protein ligand . This orthogonal conjugation strategy eliminates the need for protecting group chemistry and intermediate purification between conjugation steps. The PEG3 spacer arms and sulfone core provide the linker length and aqueous solubility required for efficient ternary complex formation in cellular assays.

Dual-Functionalized Fluorescent Probe Development for In Vitro Imaging and Diagnostics

The symmetric bis-azide architecture of Azide-PEG3-Sulfone-PEG3-Azide enables construction of dual-functionalized fluorescent probes for imaging and diagnostic applications . One azide can be conjugated to an alkyne-modified fluorophore (e.g., Cy5-alkyne), while the second azide attaches to an alkyne-functionalized targeting moiety (e.g., peptide, aptamer, or antibody fragment). The resulting homogeneous probe population (no regioisomers) ensures consistent signal-to-background ratios and reproducible targeting efficiency. The sulfone bridge and PEG3 spacers minimize fluorophore self-quenching and non-specific protein binding compared to shorter, more hydrophobic linkers.

Multifunctional Drug Delivery Payload Assembly with PEG-Enhanced Pharmacokinetics

Azide-PEG3-Sulfone-PEG3-Azide is employed as a core scaffold for assembling multifunctional drug delivery payloads that combine targeting ligands, therapeutic cargo, and solubility-enhancing PEG domains . The dual azide termini permit attachment of two distinct functional entities—for example, an alkyne-modified targeting antibody and an alkyne-derivatized cytotoxic payload. The PEG3 chains confer stealth properties, reducing opsonization and extending circulation half-life, while the sulfone bridge provides chemical stability under physiological conditions. The compound's LogP = 0.5 ensures compatibility with aqueous formulation buffers, reducing aggregation risk during payload assembly .

Symmetric Crosslinker for Hydrogel and Biomaterial Fabrication Requiring Uniform Network Architecture

In materials science, the C₂ symmetry and dual azide termini of Azide-PEG3-Sulfone-PEG3-Azide make it suitable as a symmetric crosslinker for hydrogel fabrication where uniform network architecture is critical . Both termini react with identical efficiency (class-level inference) with alkyne-functionalized polymer backbones (e.g., alkyne-modified poly(ethylene glycol) or polysaccharides), yielding hydrogels with predictable mesh sizes and mechanical properties. The absence of positional isomers simplifies network characterization and ensures batch-to-batch reproducibility, which is essential for applications in 3D cell culture scaffolds and controlled-release drug delivery systems.

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